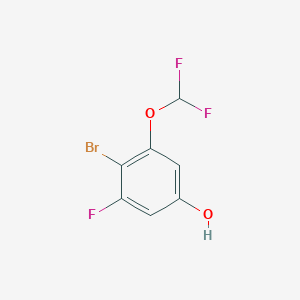

4-Bromo-3-difluoromethoxy-5-fluorophenol

Description

Properties

IUPAC Name |

4-bromo-3-(difluoromethoxy)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDPBRUZAZQLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Fluorophenol Precursors

Selective electrophilic bromination is a critical initial step. For example, bromination of 3-fluorophenol derivatives under mild acidic conditions with potassium bromide and acetic acid has been demonstrated to afford high regioselectivity and yields.

| Parameter | Details |

|---|---|

| Starting Material | 3-Fluorophenol or related fluorinated phenol derivatives |

| Brominating Agent | Potassium bromide (KBr) |

| Solvent | Acetic acid with small amount of water |

| Temperature | Approximately 35 °C |

| Catalyst/Promoter | ZnAl-BrO3 layered double hydroxides (LDHs) |

| Reaction Time | Monitored by thin-layer chromatography until completion |

| Work-up | Extraction with dichloromethane, washing with sodium sulfite and brine, drying over Na2SO4 |

| Purification | Silica gel column chromatography (ethyl acetate-petroleum ether) |

| Typical Yield | Around 70% |

This method ensures regioselective bromination at the 4-position relative to the hydroxyl group, preserving the fluorine substituent on the aromatic ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group can be introduced via nucleophilic aromatic substitution or by employing difluoromethoxylation reagents. A common approach involves:

- Starting from a halogenated phenol intermediate (such as 4-bromo-3-fluorophenol).

- Reacting with difluoromethoxy sources under basic conditions (e.g., potassium carbonate).

- Employing palladium-catalyzed coupling reactions to facilitate the substitution.

For example, a reaction mixture containing 4-bromo-3-fluorophenol, potassium carbonate, and a palladium catalyst such as [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) in N,N-dimethylformamide (DMF) at elevated temperatures (80–100 °C) can yield the difluoromethoxy-substituted product.

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-3-fluorophenol |

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Pd-based catalyst ([1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80–100 °C |

| Reaction Time | 4 hours (with possible catalyst additions during reaction) |

| Work-up | Acid quenching with 2M HCl, extraction with ethyl acetate, drying over MgSO4 |

| Purification | Flash silica chromatography (0–20% ethyl acetate in isohexane) |

| Typical Yield | Approximately 43.5% |

This method allows the selective formation of the 3-difluoromethoxy group while retaining the bromine and fluorine substituents.

Alternative Synthetic Routes

Another approach involves lithiation of fluoropyridine derivatives followed by carboxylation and subsequent coupling with 4-bromo-3-fluorophenol under basic conditions. This route is more complex but can provide intermediates useful for further functionalization.

| Step | Description |

|---|---|

| Lithiation | Treatment of 5-chloro-2-fluoropyridine with n-butyllithium and 2,2,6,6-tetramethylpiperidine at -78 °C |

| Carboxylation | Bubbling CO2 through the reaction mixture to introduce carboxyl groups |

| Coupling | Reaction with 4-bromo-3-fluorophenol and potassium carbonate in DMF at 120 °C overnight |

| Cyclization | Treatment with Eaton’s reagent at 120 °C overnight to form chromeno-pyridinone derivatives |

| Yield | Approximately 43% for the chromeno-pyridinone intermediate |

This method is more suited for synthesizing complex heterocyclic intermediates but demonstrates the versatility of fluorophenol derivatives in multi-step syntheses.

Reaction Analysis and Optimization

Reaction Conditions Impact

- Temperature: Elevated temperatures (80–120 °C) favor completion of substitution reactions but require careful monitoring to avoid side reactions.

- Catalyst Loading: Incremental additions of palladium catalyst improve conversion rates in difluoromethoxylation steps.

- Bases: Potassium carbonate is preferred for its mild basicity and compatibility with palladium catalysis.

- Solvents: Polar aprotic solvents like DMF enhance solubility of reagents and facilitate nucleophilic aromatic substitution.

Purification Techniques

- Flash silica gel chromatography with gradients of ethyl acetate in isohexane is effective for isolating pure 4-bromo-3-difluoromethoxy-5-fluorophenol.

- Acid-base extractions help remove inorganic salts and catalyst residues.

- Drying agents such as magnesium sulfate or sodium sulfate ensure removal of residual moisture.

Summary Table of Preparation Methods

| Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of fluorophenol | KBr, acetic acid, ZnAl-BrO3-LDH catalyst, 35 °C | ~70 | Regioselective bromination |

| Difluoromethoxylation | 4-Bromo-3-fluorophenol, K2CO3, Pd catalyst, DMF, 80–100 °C | ~43.5 | Pd-catalyzed nucleophilic substitution |

| Lithiation and coupling route | n-BuLi, CO2, 4-bromo-3-fluorophenol, Eaton’s reagent | ~43 | For heterocyclic intermediate synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Metal-Catalyzed Cross-Coupling: The bromine atom allows for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.

Cross-Coupling Reactions: Palladium or nickel catalysts are frequently used under inert atmospheres with solvents like toluene or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted phenols or biphenyl derivatives .

Scientific Research Applications

4-Bromo-3-difluoromethoxy-5-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-3-difluoromethoxy-5-fluorophenol (hypothetical data inferred from analogs) with structurally similar compounds from the evidence. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Acidity: The target compound’s difluoromethoxy group (-OCHF₂) is more electron-withdrawing than methyl (in 4-Bromo-3-fluoro-5-methylphenol), leading to higher acidity of the phenolic -OH group . Nitro-substituted analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) exhibit even greater acidity due to the strong electron-withdrawing nature of NO₂ .

Lipophilicity (XLogP3): The target’s estimated XLogP3 (~3.5) is lower than 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (XLogP3 = 5.3) due to fewer fluorine atoms . Trifluoromethyl groups (e.g., in 3-Bromo-5-(trifluoromethyl)phenol) contribute significantly to lipophilicity but are less polar than difluoromethoxy .

Positional Isomerism: 2-(Difluoromethoxy)-6-fluorophenol demonstrates how substituent position affects properties. The 3-position -OCHF₂ in the target likely enhances steric hindrance compared to 2-position analogs.

Applications: Fluorinated phenols with high XLogP3 (e.g., 389.06 Da compound) are used in electronic materials, suggesting the target could serve similar roles with modifications . Bromine and fluorine substituents make these compounds valuable in cross-coupling reactions for drug synthesis .

Notes:

- Direct data on this compound is scarce; comparisons rely on analogs.

- Substituent positions critically influence properties, as seen in XLogP3 and acidity variations.

- Fluorinated phenolic derivatives are prioritized in drug discovery for their metabolic stability and bioavailability .

Biological Activity

4-Bromo-3-difluoromethoxy-5-fluorophenol (CAS No. 1805525-76-1) is a phenolic compound characterized by the presence of bromine and fluorine substituents, which significantly enhance its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.00 g/mol. The compound typically appears as white to pale yellow crystals with a melting point around 71.5 °C. Its structural features include:

- Bromine atom : Enhances reactivity and potential interactions with biological targets.

- Fluorine atoms : Improve lipophilicity and binding affinity.

- Difluoromethoxy group : Contributes to the compound's nucleophilic properties.

Biological Activity

Research indicates that this compound exhibits a range of significant biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial effects , inhibiting the growth of various bacteria and fungi. These properties suggest its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have shown that this compound can suppress pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory activity indicates potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has been explored for its anticancer potential . It has shown efficacy against specific cancer cell lines, suggesting that it may inhibit cell proliferation through various mechanisms, including apoptosis induction.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anti-inflammatory | Suppression of TNF-α and IL-6 | |

| Anticancer | Induction of apoptosis in cancer cells |

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : Its structural characteristics allow it to bind to receptors, potentially altering cellular signaling pathways.

- Nucleophilic Substitution Reactions : The hydroxy group can participate in nucleophilic substitution reactions, enhancing its reactivity towards biological macromolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent.

- Anti-inflammatory Research : In vitro studies showed that treatment with this compound reduced the levels of inflammatory cytokines in macrophage cultures.

- Cancer Cell Line Testing : Research involving human promyelocytic leukemia cell lines revealed an IC50 value of approximately 4.07 µM, indicating significant anticancer activity.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-difluoromethoxy-5-fluorophenol, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogenation and functional group substitution. For example, introducing the difluoromethoxy group via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂O−) on a bromo-fluorophenol precursor. Key steps include:

- Halogenation: Bromination at the para position using N-bromosuccinimide (NBS) under controlled conditions .

- Difluoromethoxy introduction: Reaction with a difluoromethyl triflate reagent in the presence of a base (e.g., K₂CO₃) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity .

- Validation: ¹⁹F NMR for difluoromethoxy group confirmation (δ ~ -70 to -80 ppm) and LC-MS for molecular ion verification .

Q. How can researchers characterize the electronic effects of the difluoromethoxy group in this compound?

Methodological Answer: The electron-withdrawing nature of the difluoromethoxy group can be assessed via:

- Computational modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and partial charge distribution .

- Spectroscopic analysis: Compare ¹H NMR chemical shifts of adjacent protons to analogous compounds (e.g., methoxy vs. difluoromethoxy derivatives) to evaluate electron withdrawal .

- Reactivity studies: Monitor electrophilic substitution rates (e.g., nitration) relative to non-fluorinated analogs .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a site for Suzuki-Miyaura couplings, but the difluoromethoxy group may sterically hinder reactivity. Key considerations:

- Catalyst optimization: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric hindrance .

- Solvent effects: Polar aprotic solvents (DMF or THF) enhance solubility and stabilize intermediates .

- Kinetic studies: Monitor reaction progress via in situ ¹⁹F NMR to track substituent effects on coupling efficiency .

- Contradictions: Some studies report reduced yields compared to non-fluorinated analogs due to electron withdrawal slowing oxidative addition .

Q. What strategies resolve stability issues of this compound under acidic or basic conditions?

Methodological Answer: The compound’s stability is pH-dependent:

- Acidic conditions: The difluoromethoxy group may hydrolyze to hydroxyl. Mitigate via:

- Basic conditions: Risk of dehydrohalogenation. Strategies include:

- Buffered solutions (pH 7–8) with mild bases (e.g., NaHCO₃) .

- Short reaction times and inert atmospheres to prevent degradation .

- Stability monitoring: Accelerated aging studies (40°C, 75% RH) with periodic HPLC analysis .

Q. How can computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

- Docking simulations: Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on steric/electronic compatibility .

- ADMET prediction: Tools like SwissADME assess logP (lipophilicity) and metabolic pathways, noting the difluoromethoxy group’s resistance to oxidative metabolism .

- Contradictions: Experimental data may conflict with predictions due to unaccounted solvent effects or protein flexibility; validate via enzyme inhibition assays .

Key Contradictions and Resolutions

- Reactivity vs. Stability: The electron-withdrawing difluoromethoxy group enhances electrophilic substitution but reduces stability in basic conditions. Resolved by optimizing reaction pH and temperature .

- Synthetic Yield Variability: Differing reports on cross-coupling efficiency attributed to catalyst choice. Systematic screening of Pd catalysts recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.